Monoethanolamine benzoate

Description

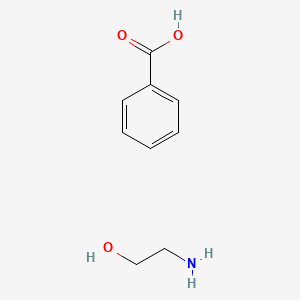

Monoethanolamine benzoate (chemical formula: C₉H₁₁NO₃) is a salt formed by the reaction of monoethanolamine (MEA, C₂H₇NO) and benzoic acid (C₇H₆O₂). MEA, a bifunctional compound containing both hydroxyl (-OH) and primary amine (-NH₂) groups, reacts with benzoic acid to yield a stable salt with enhanced solubility and reduced toxicity compared to free MEA .

Properties

IUPAC Name |

2-aminoethanol;benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGCLPOLOCIDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-66-0 | |

| Record name | Ethanol, 2-amino-, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MONOETHANOLAMINE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ1PN1WPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Monoethanolamine benzoate is synthesized through the reaction of monoethanolamine with benzoic acid. The reaction typically involves mixing equimolar amounts of monoethanolamine and benzoic acid in a solvent such as water or ethanol. The mixture is then heated to facilitate the reaction, resulting in the formation of monoethanolamine benzoate. The product is then purified through recrystallization or other purification techniques to obtain the desired purity .

Chemical Reactions Analysis

Monoethanolamine benzoate undergoes various chemical reactions, including:

Oxidation: Monoethanolamine can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions involving monoethanolamine benzoate can lead to the formation of different amine derivatives.

Scientific Research Applications

Agricultural Applications

Fruit Ripening Agent

One of the most notable applications of MEA-benzoate is as a fruit ripening agent. This compound, when combined with organic carboxylic acids, has been shown to accelerate the ripening process of fruits such as apples, pears, and bananas. A patent describes a formulation that includes monoethanolamine and organic acids at specific concentrations to enhance fruit quality and sugar content . The application of this mixture resulted in an increase in saccharose concentration and fruit weight compared to untreated controls.

Seed Germination Regulation

Research indicates that MEA-benzoate can influence seed germination. Studies have shown that benzoic acids, including MEA salts, play a role in regulating this process. Synthetic monoethanolamine salts of para-hydroxybenzoates have demonstrated inhibitory effects on seed germination, suggesting potential applications in controlling unwanted plant growth or enhancing crop management strategies .

Pharmaceutical Applications

Preservative Use

Monoethanolamine benzoate has been identified as a potential preservative in pharmaceutical formulations. Its ability to inhibit microbial growth makes it suitable for use in various products, particularly those requiring extended shelf life without compromising safety . The compound functions effectively as a preservative rather than a surfactant, which is crucial for maintaining the integrity of pharmaceutical products.

Synthesis of Bioactive Compounds

In the realm of medicinal chemistry, MEA-benzoate serves as an intermediate in synthesizing bioactive compounds. The ease of modifying its structure allows for the development of novel drugs with enhanced biological activity. For instance, methods for synthesizing mono-N-alkylated ethanolamines have been explored to create derivatives with specific therapeutic properties .

Chemical Properties and Safety

Monoethanolamine benzoate exhibits favorable chemical properties that contribute to its utility in various applications. As an amine salt, it possesses good solubility in water, which is advantageous for agricultural and pharmaceutical formulations. However, safety assessments are necessary to ensure its safe use in consumer products. Studies have indicated that while ethanolamines can pose certain risks at high concentrations, proper formulation minimizes these concerns .

Data Summary Table

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Fruit ripening agent | Accelerates ripening; improves quality |

| Seed germination regulation | Controls unwanted growth; enhances crop yield | |

| Pharmaceuticals | Preservative in formulations | Extends shelf life; inhibits microbial growth |

| Synthesis of bioactive compounds | Intermediate for drug development |

Case Studies

- Fruit Ripening Study : A case study demonstrated the effectiveness of MEA-benzoate mixed with succinic acid on persimmons. The treated fruits showed a significant increase in sugar concentration compared to controls after 25 days post-application .

- Microbial Inhibition Research : A study evaluating the antimicrobial properties of MEA-benzoate found it effective against various pathogens commonly found in pharmaceutical products, supporting its use as a preservative .

Mechanism of Action

The mechanism of action of monoethanolamine benzoate involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and inhibition of microbial growth. This compound targets various molecular pathways involved in microbial metabolism, ultimately leading to cell death .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

| Compound | Solubility (Water) | Molecular Weight | Key Applications |

|---|---|---|---|

| Monoethanolamine benzoate | High | 197.19 g/mol | Pharmaceuticals, cosmetics |

| Sodium benzoate | >600 g/L | 144.11 g/mol | Food preservation |

| MEA borate | Moderate | 166.97 g/mol | Industrial corrosion control |

| Ethyl 4-(dimethylamino) benzoate | Low (organic solvents) | 193.24 g/mol | Polymer chemistry |

Research Findings and Mechanistic Insights

- Reactivity: MEA benzoate’s ionic nature facilitates interactions with metal ions, making it suitable for chelation in formulations. In contrast, ethyl 4-(dimethylamino) benzoate’s neutral ester structure enhances its role in photoinitiation .

- Inhibition Properties : MEA and benzoate derivatives demonstrate conduction inhibition, reducing water-induced fatigue in materials. This is attributed to hydrogen bonding between hydroxyl/amine groups and water molecules .

Biological Activity

Monoethanolamine benzoate (MEA-benzoate) is a compound derived from monoethanolamine and benzoic acid, known for its diverse applications in pharmaceuticals, cosmetics, and as a preservative. This article explores the biological activity of MEA-benzoate, including its pharmacological effects, toxicity profiles, and metabolic pathways.

Chemical Structure and Properties

MEA-benzoate is an amine salt formed by the reaction of monoethanolamine with benzoic acid. Its chemical structure can be represented as:

This compound exhibits amphiphilic properties due to the presence of both hydrophilic (amine) and hydrophobic (benzoate) components, which influence its biological interactions.

1. Antimicrobial Activity

MEA-benzoate has demonstrated antimicrobial properties, particularly against a range of bacteria and fungi. Studies indicate that it can inhibit the growth of various pathogens, making it a potential candidate for use in topical formulations aimed at preventing infections.

- Case Study : In vitro tests have shown that MEA-benzoate exhibits significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents.

2. Cytotoxicity and Safety Profile

The safety profile of MEA-benzoate has been assessed through various studies:

- Toxicity Studies : In repeated dose toxicity studies on rats, no significant adverse effects were observed at low concentrations. However, at higher doses (≥1.25 g/kg), major pathological changes were noted, including liver enlargement and increased mortality rates .

- Genotoxicity : MEA-benzoate has shown no mutagenic effects in standard Ames tests, indicating a low risk for genetic damage in vitro .

Metabolism and Excretion

The metabolism of MEA-benzoate involves its hydrolysis to monoethanolamine and benzoic acid. The metabolic pathway is crucial for understanding its pharmacokinetics:

- Absorption : Following oral administration, MEA-benzoate is rapidly absorbed through the gastrointestinal tract.

- Biotransformation : Monoethanolamine is metabolized via deamination to acetate and ammonia, while benzoic acid is conjugated with glycine to form hippuric acid, which is excreted in urine .

Comparative Biological Activity

To provide a clearer understanding of MEA-benzoate's activity compared to other compounds, the following table summarizes key biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity | Genotoxicity | Metabolic Pathway |

|---|---|---|---|---|

| Monoethanolamine Benzoate | Significant against S. aureus and C. albicans | Moderate at high doses | Negative in Ames test | Hydrolysis to MEA and benzoic acid |

| Sodium Benzoate | Moderate | Low | Negative | Conjugation to hippuric acid |

| Benzyl Alcohol | Low | Low | Negative | Rapid metabolism to benzoic acid |

Q & A

Q. What are the standard methods for synthesizing monoethanolamine benzoate, and how can purity be ensured?

Monoethanolamine benzoate can be synthesized via aminolysis reactions, such as the aminolysis of polyethylene terephthalate (PET) with monoethanolamine under controlled stoichiometric ratios. A study optimized the process using a 1:4 mol/mol ratio of PET to monoethanolamine without catalysts, achieving high yields by monitoring reaction temperature and time . Purity is validated using gas chromatography (GC) to detect residual amines (e.g., diethanolamine <0.01%) and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups .

Q. How is monoethanolamine benzoate utilized in CO₂ capture research, and what experimental parameters are critical?

Monoethanolamine (MEA) derivatives, including benzoate salts, are studied for CO₂ absorption efficiency. Key parameters include CO₂ partial pressure, MEA concentration, and temperature. For example, solubility experiments in aqueous MEA solutions (e.g., 30 wt%) at 40–60°C and pressures up to 2 MPa are conducted using gravimetric or titrimetric methods to measure CO₂ loading capacity . Process simulations often incorporate vapor-liquid equilibrium models to optimize absorption/stripping cycles .

Q. What analytical techniques are recommended for characterizing monoethanolamine benzoate’s physicochemical properties?

- Purity Analysis : Gas chromatography with flame ionization detection (GC-FID) for amine content .

- Structural Confirmation : Nuclear magnetic resonance (NMR) for hydrogen/carbon environments and FTIR for functional groups (e.g., -NH₂, -COO⁻) .

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CO₂ solubility data for monoethanolamine-based solvents?

Discrepancies often arise from variations in experimental conditions (e.g., temperature, CO₂ partial pressure) or solvent degradation. A systematic approach includes:

- Validating measurement techniques (e.g., comparing manometric vs. titrimetric methods).

- Replicating experiments under standardized conditions (e.g., 30 wt% MEA, 40°C) .

- Accounting for oxidative degradation products (e.g., NH₃, formate) using ion chromatography .

Q. What strategies optimize the aminolysis of PET with monoethanolamine for scalable benzoate production?

- Reactor Design : Use batch reactors with mechanical agitation to enhance mass transfer.

- Process Variables : Optimize PET particle size (<1 mm), reaction time (4–6 hrs), and temperature (180–200°C) to maximize conversion .

- Byproduct Management : Implement vacuum distillation to recover excess monoethanolamine and minimize diethanolamine formation .

Q. How do benzoate counterions influence the stability and performance of monoethanolamine in CO₂ capture systems?

Benzoate ions may enhance thermal stability by reducing carbamate polymerization, a common degradation pathway. Comparative studies involve:

- Accelerated aging tests (e.g., 120°C for 48 hrs) to measure solvent loss via GC-MS.

- Corrosion inhibition assays using electrochemical impedance spectroscopy (EIS) on steel substrates .

Q. What are the environmental and safety considerations when handling monoethanolamine benzoate in lab settings?

- Toxicity : Follow OSHA guidelines for amine exposure (TLV 3 ppm for MEA) and use fume hoods during synthesis .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Fire Safety : Store away from oxidizers; benzoate salts may decompose exothermically above 200°C .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.